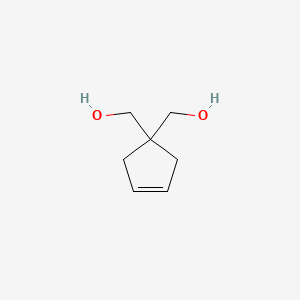

cyclopent-3-ene-1,1-diyldimethanol

Description

It is synthesized via the reduction of dimethyl cyclopent-3-ene-1,1-dicarboxylate (compound 1, CAS 84646-68-4) using LiAlH₄, yielding 85% of the diol as a white solid . The compound’s structure is confirmed by NMR, IR, and HRMS, and it serves as a versatile intermediate in organic synthesis, particularly for functionalization into esters (e.g., diacetates) .

Properties

IUPAC Name |

[1-(hydroxymethyl)cyclopent-3-en-1-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c8-5-7(6-9)3-1-2-4-7/h1-2,8-9H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUHAWWJUERMTEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC1(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90562667 | |

| Record name | (Cyclopent-3-ene-1,1-diyl)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76910-02-6 | |

| Record name | (Cyclopent-3-ene-1,1-diyl)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopent-3-ene-1,1-diyldimethanol can be synthesized through the reduction of diethyl cyclopent-3-ene-1,1-dicarboxylate. The reduction is typically carried out using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at low temperatures. The reaction mixture is then warmed to room temperature to complete the reduction process .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Cyclopent-3-ene-1,1-diyldimethanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

Reduction: Further reduction can lead to the formation of cyclopentane derivatives.

Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.

Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.

Major Products:

Oxidation: Cyclopent-3-ene-1,1-dicarboxylic acid.

Reduction: Cyclopentane derivatives.

Substitution: Various substituted cyclopentene derivatives.

Scientific Research Applications

Cyclopent-3-ene-1,1-diyldimethanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: Its derivatives are studied for their potential biological activities.

Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.

Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of cyclopent-3-ene-1,1-diyldimethanol involves its interaction with various molecular targets. The hydroxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties. The cyclopentene ring provides a rigid framework that can affect the compound’s overall conformation and behavior in chemical reactions .

Comparison with Similar Compounds

Structural Analogues: Cyclopentene Dicarboxylate Esters

Dimethyl Cyclopent-3-ene-1,1-dicarboxylate (Compound 1, CAS 84646-68-4)

- Synthesis : Prepared via a Diels-Alder-like reaction between dimethyl maleate and lithium hydride/cis-1,4-dichloro-2-butene, achieving 99% yield .

- Reactivity : Acts as a precursor to the diol and participates in gold-catalyzed cyclization reactions to form styryl-substituted derivatives (e.g., (E)-dimethyl 3-(2,4,6-trimethylstyryl)cyclopent-3-ene-1,1-dicarboxylate) .

- Applications : Used in ring-closing metathesis (RCM) reactions catalyzed by ruthenium complexes, achieving >95% conversion in cyclopropane synthesis .

Diethyl Cyclopent-3-ene-1,1-dicarboxylate (2a)

Functionalized Derivatives

- Vinyl/Propenyl Substituents : Dimethyl 3-(prop-1-en-1-yl)cyclopent-3-ene-1,1-dicarboxylate (15) and dimethyl 3-propylcyclopent-3-ene-1,1-dicarboxylate (16) are synthesized via enyne metathesis, showing divergent reactivity in hydrogenation pathways .

- Steric Effects : Substituents like 2-methylprop-1-en-1-yl () or propan-2-ylidene () alter ring strain and electronic properties, influencing catalytic cyclization outcomes.

Functionalized Diols and Esters

Cyclopent-3-ene-1,1-diylbis(methylene) Diacetate (7)

- Synthesis: Derived from cyclopent-3-ene-1,1-diyldimethanol via acetylation with acetic anhydride (90% yield) .

- Applications : Enhanced lipophilicity compared to the diol, making it suitable for hydrophobic reaction environments.

Six-Membered Ring Analogues

Cyclohexene Diyldimethanol Derivatives

- Examples: Cyclohex-3-ene-1,1-diyldimethanol (CAS 2160-94-3) and cyclohex-4-ene-1,2-diyldimethanol (CAS 13287-81-5) .

- Key Differences :

- Ring Strain : Cyclohexene derivatives exhibit less angle strain than cyclopentene analogues, reducing reactivity in ring-opening reactions.

- Stereochemical Complexity : Six-membered rings allow for greater conformational flexibility, impacting catalytic selectivity.

Data Tables

Table 2: Comparative Reactivity of Cyclopentene vs. Cyclohexene Derivatives

| Property | This compound | Cyclohex-3-ene-1,1-diyldimethanol |

|---|---|---|

| Ring Strain | High (angle strain) | Low |

| Typical Reactions | Ring-opening, hydrogenation | Conformational isomerization |

| Polar Functional Group Reactivity | High (OH groups) | Moderate |

Biological Activity

Cyclopent-3-ene-1,1-diyldimethanol is a compound with a unique cyclopentene structure that has garnered interest in various fields of research, particularly in medicinal chemistry and organic synthesis. This article delves into the biological activity of this compound, highlighting its potential applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopentene ring with two hydroxymethyl groups at the 1,1-position. Its chemical formula is , and it exhibits properties typical of cyclopentene derivatives, such as reactivity towards nucleophiles and electrophiles.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures can influence metabolic pathways, exhibit antioxidant properties, and modulate receptor activity.

- Antioxidant Activity : Cyclopentene derivatives have shown promise in reducing oxidative stress by scavenging free radicals. This property is crucial in preventing cellular damage associated with various diseases.

- Receptor Modulation : Some studies suggest that cyclopentene compounds can act as ligands for specific receptors, potentially influencing neurotransmitter systems and metabolic processes.

In Vitro Studies

In vitro studies have demonstrated the effects of this compound on cell cultures:

- Cell Viability Assays : The compound was tested on various cell lines to assess cytotoxicity. Results indicated a concentration-dependent effect on cell viability, with higher concentrations leading to significant reductions in cell survival.

- Autophagy Induction : Similar compounds have been shown to induce autophagy in cell cultures, which plays a crucial role in cellular homeostasis and response to stress.

Study 1: Antioxidant Properties

A study investigated the antioxidant capacity of cyclopentene derivatives, including this compound. The results indicated that these compounds could effectively reduce reactive oxygen species (ROS) levels in human embryonic kidney (HEK) cells. The findings are summarized in Table 1.

| Compound | ROS Reduction (%) | Concentration (μM) |

|---|---|---|

| This compound | 45 | 10 |

| Control (DMSO) | 10 | - |

Study 2: Receptor Interaction

Another study explored the interaction of cyclopentene derivatives with metabotropic glutamate receptors (mGluRs). This compound was evaluated for its agonistic effects on mGluR2:

| Compound | EC50 (μM) | Activity Type |

|---|---|---|

| This compound | 15 | Agonist |

| Reference Compound | 5 | Agonist |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.